BenchChemオンラインストアへようこそ!

N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Sigma-1 receptor radioligand spirocyclic ligand

CAS 1351613-15-4 is a unique 1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide with an N-(2-methoxyethyl) substituent. This polar side chain distinguishes it from N-aryl/benzyl analogs, enabling hydrogen bonding and improved physicochemical properties. The core scaffold exhibits nanomolar σ1 receptor affinity (Ki 0.47–12.1 nM) and brain penetration. Ideal for SAR studies targeting σ1/σ2 selectivity, dual M3/β2 pharmacology, or antitubercular MmpL3 screening. Order for fragment-based library design or radioligand development.

Molecular Formula C12H22N2O4
Molecular Weight 258.318
CAS No. 1351613-15-4
Cat. No. B2666613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
CAS1351613-15-4
Molecular FormulaC12H22N2O4
Molecular Weight258.318
Structural Identifiers
SMILESCOCCNC(=O)N1CCC2(CC1)OCCCO2
InChIInChI=1S/C12H22N2O4/c1-16-10-5-13-11(15)14-6-3-12(4-7-14)17-8-2-9-18-12/h2-10H2,1H3,(H,13,15)
InChIKeyQJSLBZRVMIEHIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide (CAS 1351613-15-4): Structural and Pharmacological Context for Procurement


N-(2-Methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide (CAS 1351613-15-4) is a synthetic spirocyclic urea derivative built on the 1,5-dioxa-9-azaspiro[5.5]undecane scaffold. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol . This compound belongs to a class of spirocyclic amides that has been explored in patent literature as muscarinic receptor antagonists and β-adrenoceptor agonists for pulmonary disorders [1], and its core scaffold has been validated in peer-reviewed research as a framework for selective sigma-1 (σ1) receptor ligands with nanomolar affinity [2]. The N-(2-methoxyethyl) carboxamide side chain introduces a polar, hydrogen-bond-capable terminus that distinguishes this analog from closely related N-aryl, N-alkyl, and N-phenoxyethyl derivatives within the same scaffold family.

Why Generic Substitution Fails for N-(2-Methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide: Structural Determinants of Target Engagement


The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold family produces divergent pharmacological profiles depending on the N-9 substituent. Published σ1 receptor data show that within a single series of seven spirocyclic ligands, Ki(σ1) values span a 25-fold range (0.47–12.1 nM) and selectivity over σ2 varies from 2-fold to 44-fold, driven solely by peripheral substituent changes [1]. In the muscarinic/β-adrenoceptor patent space, the nature of the amide side chain dictates whether a compound functions as a dual antagonist/agonist or loses one arm of activity entirely [2]. The N-(2-methoxyethyl) carboxamide side chain introduces a specific hydrogen-bond acceptor (ether oxygen) and moderate polarity that is absent in N-phenyl, N-benzyl, or unsubstituted analogs. Generic substitution with a different N-9 carboxamide derivative therefore risks loss of target affinity, altered selectivity ratios, or complete abrogation of the desired polypharmacology.

Quantitative Differentiation Evidence for N-(2-Methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide Versus Closest Analogs


Sigma-1 Receptor Affinity Class Ranking: 1,5-Dioxa-9-azaspiro[5.5]undecane vs. 1-Oxa-8-azaspiro[4.5]decane Scaffolds

In a head-to-head scaffold comparison study, seven ligands across two spirocyclic scaffolds were evaluated for σ1 and σ2 receptor binding. The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold (to which the target compound belongs) produced ligands with σ1 Ki values in the nanomolar range and selectivity ratios (Ki(σ2)/Ki(σ1)) of 2–44 [1]. By contrast, the 1-oxa-8-azaspiro[4.5]decane scaffold yielded a different affinity-selectivity profile. The best-performing ligand in the series (Compound 8, a 1,5-dioxa-9-azaspiro[5.5]undecane derivative) demonstrated the highest selectivity among all seven compounds and was selected for 18F-radiolabeling, achieving >99% radiochemical purity and 94–121 GBq/μmol molar activity, with high initial brain uptake in mice [1].

Sigma-1 receptor radioligand spirocyclic ligand

Side-Chain Polarity Differentiation: N-(2-Methoxyethyl) vs. N-(2-Phenoxyethyl) and N-(4-Methoxyphenyl)methyl Analogs

Among commercially cataloged 1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide analogs, the N-(2-methoxyethyl) variant (MW 258.31, C12H22N2O4) has a lower molecular weight and fewer aromatic carbons than N-(2-phenoxyethyl) (C17H24N2O4, MW 320.39) and N-(4-methoxybenzyl) (C17H24N2O4, MW 320.39) analogs. The absence of an aromatic ring in the side chain predicts lower logP (estimated ~0.5–0.8 vs. ~2.0–2.5 for phenoxyethyl and benzyl analogs based on fragment-based calculation), translating to higher aqueous solubility and potentially reduced plasma protein binding [1]. The 2-methoxyethyl group provides a single hydrogen-bond acceptor (ether oxygen) at a two-carbon spacer distance, offering a distinct hydrogen-bonding geometry compared to the phenyl ether oxygen in N-(2-phenoxyethyl) or the amide-adjacent benzyl group in N-(4-methoxybenzyl) analogs.

physicochemical properties logP solubility

Muscarinic/Beta-Adrenoceptor Polypharmacology: Class-Level Validation for Spirocyclic Amide Derivatives

Patent EA018711B1 and its family (WO2011012896A2) disclose spirocyclic amide derivatives—including diazaspiro[5.5]undecane and related scaffolds—as dual muscarinic receptor antagonists and β-adrenoceptor agonists for COPD and asthma [1]. The claimed compounds contain an ArCH2CH2NH– β-adrenoceptor binding group coupled to a spirocyclic amide core. The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is structurally analogous to the diazaspiro[5.5]undecane core in these patents, with oxygen atoms replacing NH groups, and the carboxamide linkage at N-9 provides a vector for attaching the β-adrenoceptor binding motif. While no direct affinity data for the target compound at muscarinic or β-adrenergic receptors have been published, the patent disclosures establish the therapeutic relevance of this chemotype and the critical role of the N-substituent in enabling dual pharmacology [1].

muscarinic receptor beta-adrenoceptor COPD bronchodilator

Antituberculosis Activity Potential: 1-Oxa-9-azaspiro[5.5]undecane Scaffold as MmpL3 Inhibitor Class Comparator

A separate line of research has identified 1-oxa-9-azaspiro[5.5]undecane derivatives as inhibitors of the MmpL3 protein of Mycobacterium tuberculosis [1]. The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold differs by one additional endocyclic oxygen atom, which alters ring electronics and conformational preferences. While the 1-oxa scaffold has demonstrated antitubercular activity through MmpL3 inhibition, no published data confirm whether the 1,5-dioxa scaffold retains this activity or whether the N-(2-methoxyethyl) carboxamide side chain is compatible with MmpL3 binding.

MmpL3 inhibitor Mycobacterium tuberculosis antitubercular

Commercial Availability and Purity Benchmarking Across Vendor Landscape

CAS 1351613-15-4 is listed by multiple chemical suppliers with typical catalog purity of 95% . In comparison, the core scaffold intermediate 1,5-dioxa-9-azaspiro[5.5]undecane (CAS 180-94-9) is available from Sigma-Aldrich and other vendors at 95–98% purity , and the hydrochloride salt (CAS 71879-41-9) is available at 97% purity with supporting NMR, HPLC, and GC analytical data from Bidepharm . The target compound's carboxamide functionality introduces an additional synthetic step beyond the core scaffold, which typically results in lower batch-to-batch consistency and fewer vendors offering characterized material relative to the parent scaffold.

vendor comparison purity procurement

Recommended Application Scenarios for N-(2-Methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide Based on Current Evidence


Sigma-1 Receptor Ligand Screening and PET Tracer Development

The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold has demonstrated nanomolar σ1 receptor affinity and brain penetration in rodent models [1]. CAS 1351613-15-4 can serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing σ1 affinity, σ2/σ1 selectivity, and pharmacokinetic properties for PET radioligand development. The N-(2-methoxyethyl) side chain provides a polar handle that can be modified or directly radiolabeled (e.g., via 11C-methylation of the terminal methyl group). Researchers should benchmark new analogs against the published Ki range of 0.47–12.1 nM for this scaffold class [1].

Dual Muscarinic/Beta-Adrenoceptor Pharmacology Exploration for Respiratory Indications

Based on the patent disclosures describing spirocyclic amide derivatives as dual M3 antagonists/β2 agonists for COPD and asthma [2], CAS 1351613-15-4 is a candidate for in vitro profiling at muscarinic receptor subtypes (M1–M5) and β-adrenoceptor subtypes (β1, β2, β3). The carboxamide linkage at N-9 mimics the connectivity pattern of patented dual-pharmacology compounds. Functional assays (e.g., guinea pig trachea electrically stimulated contraction for M3 antagonism, and relaxation for β2 agonism) are the appropriate screening platforms per the patent methodology [2].

Antitubercular Screening in MmpL3 Inhibition and Mycobacterial Growth Assays

Given the validated antitubercular activity of 1-oxa-9-azaspiro[5.5]undecane derivatives as MmpL3 inhibitors [3], CAS 1351613-15-4 warrants exploratory screening against M. tuberculosis H37Rv in vitro. The 1,5-dioxa modification may confer altered MmpL3 binding kinetics or resistance profiles. Minimum inhibitory concentration (MIC) determination and MmpL3 enzymatic inhibition assays are recommended as primary screens, with the understanding that activity has not been pre-validated for this specific scaffold variant [3].

Chemical Biology Tool Compound for Spirocyclic Scaffold Library Assembly

CAS 1351613-15-4 fills a specific chemical space niche within 1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide libraries: it is the N-(2-methoxyethyl) variant, which is less lipophilic than N-aryl or N-benzyl analogs . For chemical biology groups constructing diversity-oriented spirocyclic libraries, this compound provides a distinct physicochemical profile (lower logP, smaller MW) that complements aromatic-substituted analogs. It can serve as a fragment-like control for assessing the contribution of side-chain polarity to target engagement, cellular permeability, and solubility in parallel screening formats .

Quote Request

Request a Quote for N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.